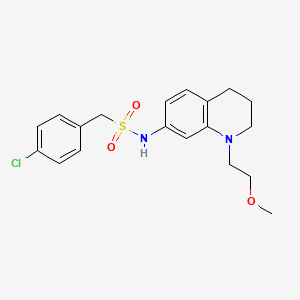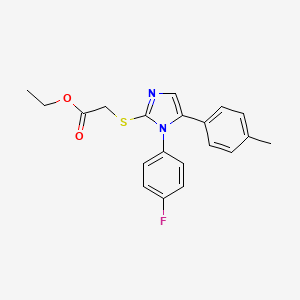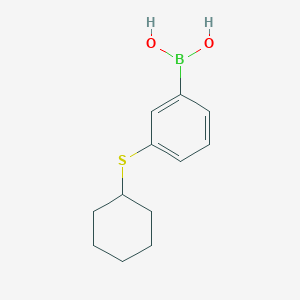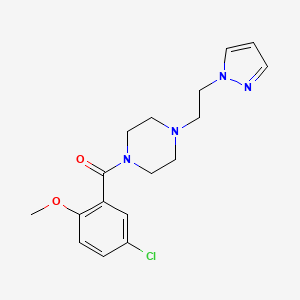
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reactions
Synthesis of Isoquinolines : Compounds similar to the target chemical have been utilized in the synthesis of isoquinolines. For instance, N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolins were oxidized to produce title compounds with specific structural features (Hoshino, Suzuki, & Ogasawara, 2001).
Renal Vasodilation Activity : Research shows that derivatives of tetrahydroisoquinoline, similar in structure to the target compound, have exhibited potent renal vasodilation activities, suggesting their potential therapeutic applications (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).
Microwave-Assisted Cleavage : Studies involving microwave-assisted cleavage of related compounds indicate the potential for rapid demethylation, which is significant in radiochemistry and for synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).
Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, akin to the target compound, have been identified as potent inhibitors of methionine aminopeptidase, a process significant in enzymatic reactions and potential therapeutic interventions (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Intramolecular Hydrogen Bonds : Research on compounds structurally related to the target chemical has highlighted the significance of intramolecular hydrogen bonds in chemistry, particularly in the synthesis of complex molecular structures (Li & Sammes, 1983).
Asymmetric Synthesis of Isoquinolines : Derivatives of tetrahydroisoquinoline have been used in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, indicating their role in producing enantiomerically pure compounds, which is vital in pharmaceutical chemistry (Wünsch & Nerdinger, 1999).
Docking Studies and Crystal Structure Analysis : Similar compounds have been used in docking studies and crystal structure analysis to understand their orientation and interaction in enzyme active sites, aiding in the development of new drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Reduction of Nitroarenes and Azaaromatic Compounds : Research has shown the use of compounds structurally similar to the target chemical in the reduction of nitroarenes to aminoarenes, an important process in chemical synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Synthesis of Iminooxime Ligands and Their Complexes : Studies have been conducted on the synthesis of ligands and complexes using compounds with similar molecular structures, which have implications in catalysis and material science (Mutlu & Irez, 2008).
Sulfonamide Synthesis : The synthesis and characterization of compounds structurally related to the target chemical have been extensively studied, contributing to the understanding of sulfonamide chemistry and its applications (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-12-11-22-10-2-3-16-6-9-18(13-19(16)22)21-26(23,24)14-15-4-7-17(20)8-5-15/h4-9,13,21H,2-3,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBZMSHHYEIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)



![2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2919475.png)



![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)